molecular formula C16H18N2O3 B5364958 N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B5364958
M. Wt: 286.33 g/mol
InChI Key: NCPFWKHABAKXCD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two methoxy groups and a methyl group attached to the phenyl rings, which are connected through a urea linkage

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-7-8-15(21-3)14(9-11)18-16(19)17-12-5-4-6-13(10-12)20-2/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFWKHABAKXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylaniline with 3-methoxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 2-methoxy-5-methylaniline and 3-methoxyaniline in an organic solvent.

    Step 2: Add the coupling agent (e.g., CDI or phosgene) to the reaction mixture.

    Step 3: Stir the reaction mixture at a controlled temperature (usually between 0°C to room temperature) for several hours.

    Step 4: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the phenyl rings can influence the compound’s binding affinity and specificity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    N-phenyl-N’-(3-methoxyphenyl)urea: Lacks the methyl group on the phenyl ring.

    N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea: Lacks the methyl group on the phenyl ring.

    N-(2-methoxy-5-methylphenyl)-N’-(4-methoxyphenyl)urea: Has a different substitution pattern on the phenyl rings.

The presence of the methoxy and methyl groups in N-(2-methoxy-5-methylphenyl)-N’-(3-methoxyphenyl)urea makes it unique, potentially affecting its chemical reactivity, biological activity, and physical properties.

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